molecular formula C20H14BrF3N2S B5074007 4-(2-naphthyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide

4-(2-naphthyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide

Cat. No.: B5074007
M. Wt: 451.3 g/mol
InChI Key: WTZHMKSZHBJPTG-UHFFFAOYSA-N
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Description

The compound “4-(2-naphthyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. It also has a naphthyl group (a two-ring aromatic system), a phenyl group (a single-ring aromatic system), and a trifluoromethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic rings and the thiazole ring, leading to a planar structure. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The aromatic rings might undergo electrophilic aromatic substitution, and the amine could react with acids to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of aromatic rings and a trifluoromethyl group might make it relatively nonpolar and insoluble in water .

Future Directions

Compounds with similar structures are often studied for their potential as pharmaceuticals or agrochemicals. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

4-naphthalen-2-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2S.BrH/c21-20(22,23)16-6-3-7-17(11-16)24-19-25-18(12-26-19)15-9-8-13-4-1-2-5-14(13)10-15;/h1-12H,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZHMKSZHBJPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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